molecular formula C11H10 B14688147 1-(But-3-en-1-yn-1-yl)-4-methylbenzene CAS No. 30011-66-6

1-(But-3-en-1-yn-1-yl)-4-methylbenzene

Cat. No.: B14688147
CAS No.: 30011-66-6
M. Wt: 142.20 g/mol
InChI Key: XDRXVMNSUKPDSL-UHFFFAOYSA-N
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Description

1-(But-3-en-1-yn-1-yl)-4-methylbenzene is an organic compound with a unique structure that includes both an alkyne and an alkene functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-3-en-1-yn-1-yl)-4-methylbenzene typically involves the coupling of a but-3-en-1-yne moiety with a 4-methylbenzene derivative. One common method is the palladium-catalyzed cross-coupling reaction, which involves the use of palladium catalysts and appropriate ligands to facilitate the formation of the desired product . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as distillation or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-en-1-yn-1-yl)-4-methylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction can produce alkanes. Substitution reactions can lead to various substituted benzene derivatives.

Scientific Research Applications

1-(But-3-en-1-yn-1-yl)-4-methylbenzene has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(But-3-en-1-yn-1-yl)-4-methylbenzene involves its interaction with various molecular targets and pathways. The alkyne and alkene groups can participate in reactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds. Additionally, the benzene ring can undergo aromatic substitution reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(But-3-en-1-yn-1-yl)-4-methylbenzene is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of both alkyne and alkene groups, along with the benzene ring, allows for a wide range of chemical transformations and applications.

Properties

CAS No.

30011-66-6

Molecular Formula

C11H10

Molecular Weight

142.20 g/mol

IUPAC Name

1-but-3-en-1-ynyl-4-methylbenzene

InChI

InChI=1S/C11H10/c1-3-4-5-11-8-6-10(2)7-9-11/h3,6-9H,1H2,2H3

InChI Key

XDRXVMNSUKPDSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC=C

Origin of Product

United States

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